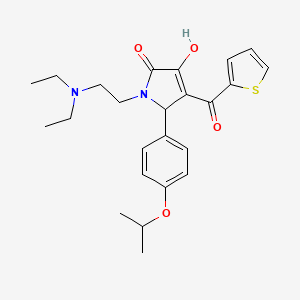
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a variety of effects on the cardiovascular system and other physiological processes.
Mecanismo De Acción
The primary mechanism of action of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its ability to activate sGC, an enzyme that plays a key role in regulating the production of cyclic guanosine monophosphate (cGMP). By increasing the levels of cGMP in the body, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can help to relax blood vessels, improve blood flow, and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has a number of biochemical and physiological effects, including the ability to improve endothelial function, reduce pulmonary artery pressure, and improve cardiac output. Additionally, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise, as well as the potential for off-target effects.
Direcciones Futuras
There are a number of promising directions for future research on N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 and other sGC activators. Some potential areas of focus include the development of more potent and selective compounds, the investigation of new therapeutic applications, and the exploration of combination therapies that may enhance the efficacy of these drugs. Additionally, further research is needed to fully understand the mechanisms of action of sGC activators and their potential effects on various physiological processes.
Conclusion:
In conclusion, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is a promising compound with a variety of potential therapeutic applications. While there are still many questions to be answered about its mechanisms of action and potential side effects, the results of early studies suggest that it may be a useful tool in the treatment of a variety of conditions. Further research is needed to fully understand the potential benefits and limitations of this compound, but the future looks bright for sGC activators and their potential to improve human health.
Métodos De Síntesis
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been the subject of numerous scientific studies over the past several years, with researchers investigating its potential therapeutic applications in a variety of contexts. Some of the most promising areas of research include the treatment of pulmonary hypertension, heart failure, and other cardiovascular conditions.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-5-18(4,12-19)20-17(22)15-6-8-16(9-7-15)26(23,24)21-10-13(2)25-14(3)11-21/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBVCPIHAIHIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

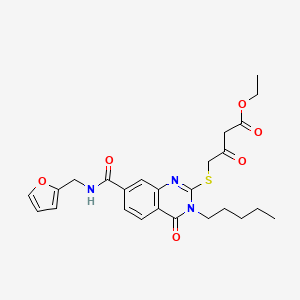
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

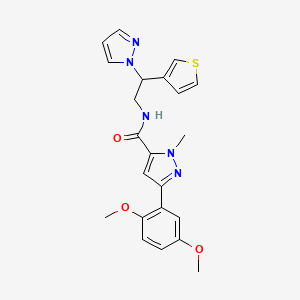
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
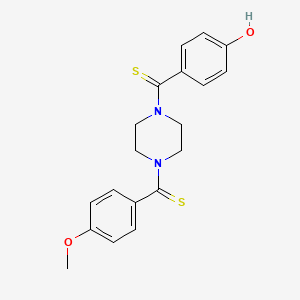

![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
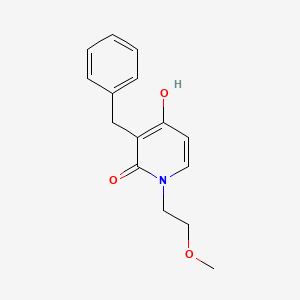


![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
